molecular formula C13H16ClNO5S B122893 Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 146381-87-5

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B122893
CAS No.: 146381-87-5
M. Wt: 333.79 g/mol
InChI Key: AOFYGAIXNQKIHT-UHFFFAOYSA-N
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Description

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with the molecular formula C13H16ClNO5S. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiophene ring substituted with chloroacetyl and amino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the acylation of amines. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent-free and catalyst-free conditions can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Amides: From acylation reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

    Oxidized Thiophenes: From oxidation reactions.

Scientific Research Applications

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Properties

IUPAC Name

diethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-4-19-12(17)9-7(3)10(13(18)20-5-2)21-11(9)15-8(16)6-14/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYGAIXNQKIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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